5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE
Overview
Description
5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE is a complex organic compound that features a combination of bromine, pyrazole, fluorobenzyl, and thiophenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene ring, followed by the introduction of the bromine, pyrazole, and fluorobenzyl groups through various substitution and coupling reactions. Common reagents used in these reactions include brominating agents, pyrazole derivatives, and fluorobenzyl halides. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve varying temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The presence of the bromine, pyrazole, and fluorobenzyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-chlorobenzyl)-2-thiophenesulfonamide
- 5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-methylbenzyl)-2-thiophenesulfonamide
Uniqueness
Compared to similar compounds, 5-BROMO-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-THIOPHENESULFONAMIDE is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O2S2/c1-3-22-11-15(13(2)21-22)12-23(10-14-4-6-16(20)7-5-14)27(24,25)18-9-8-17(19)26-18/h4-9,11H,3,10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFYTEZPUVRCDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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